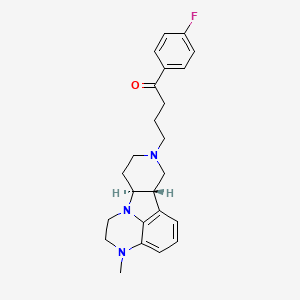

(6S,10S) Lumateperone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6S,10S) Lumateperone: is a novel second-generation antipsychotic medication developed by Intra-Cellular Therapies. It is primarily used for the treatment of schizophrenia and depressive episodes associated with bipolar I and II disorders. The compound is known for its unique receptor binding profile, which allows it to modulate serotonin, dopamine, and glutamate neurotransmission, contributing to its efficacy in treating psychiatric disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6S,10S) Lumateperone involves several key steps. One of the primary methods includes the separation of the enantiomer compound with stereochemistry 6bR, 10aS from the cis racemate using resolution. The key intermediate is then alkylated with 4-halo-4’-fluoro butyrophenone (X = I, Br, Cl) to produce this compound .

Industrial Production Methods: Industrial production of this compound involves the use of crystalline and amorphous salts formed with p-toluenesulfonic acid and naphthalene-2-sulfonic acid. The process ensures the production of high-purity lumateperone suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: (6S,10S) Lumateperone undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of lumateperone, which may have different pharmacological properties and potential therapeutic applications .

Applications De Recherche Scientifique

Chemistry: In chemistry, (6S,10S) Lumateperone is used as a reference compound for the development of new antipsychotic agents. Its unique receptor binding profile serves as a model for designing compounds with similar or improved efficacy .

Biology: In biological research, lumateperone is used to study the mechanisms of neurotransmission and the role of serotonin, dopamine, and glutamate in psychiatric disorders. It helps in understanding the pathophysiology of schizophrenia and bipolar disorder .

Medicine: Medically, this compound is used for the treatment of schizophrenia and bipolar depression. It has shown efficacy in alleviating both positive and negative symptoms of schizophrenia and is considered a safer alternative to other antipsychotics due to its favorable side effect profile .

Industry: In the pharmaceutical industry, lumateperone is used in the development of new therapeutic agents for psychiatric disorders. Its production involves advanced synthetic methods to ensure high purity and efficacy .

Mécanisme D'action

(6S,10S) Lumateperone exerts its effects through simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission. It acts as a receptor antagonist of the 5-HT2A receptor and antagonizes several dopamine receptors (D1, D2, and D4) with lower affinity. Additionally, it has moderate serotonin transporter reuptake inhibition. These actions contribute to its efficacy in treating psychiatric disorders by balancing neurotransmitter levels in the brain .

Comparaison Avec Des Composés Similaires

Cariprazine: Another atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.

Lamotrigine: Used to stabilize mood in bipolar disorder and decrease the frequency of seizures in epilepsy.

Comparison: (6S,10S) Lumateperone is unique in its simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission, which is not observed in other antipsychotics like cariprazine and lamotrigine. This unique mechanism contributes to its favorable safety and tolerability profile, making it a promising option for patients with psychiatric disorders .

Propriétés

Formule moléculaire |

C24H28FN3O |

|---|---|

Poids moléculaire |

393.5 g/mol |

Nom IUPAC |

1-(4-fluorophenyl)-4-[(10S,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one |

InChI |

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m1/s1 |

Clé InChI |

HOIIHACBCFLJET-RTWAWAEBSA-N |

SMILES isomérique |

CN1CCN2[C@H]3CCN(C[C@@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |

SMILES canonique |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.